molecular formula C8H15NO2 B186199 Tert-butyl 2-methylaziridine-1-carboxylate CAS No. 129319-71-7

Tert-butyl 2-methylaziridine-1-carboxylate

Cat. No. B186199
M. Wt: 157.21 g/mol
InChI Key: VQLIJOWSVJKBFP-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylaziridine-1-carboxylate is an organic aziridine compound with a molecular formula of C8H15NO2 . The name is derived from its structure, which contains an aziridine ring and a tert-butyl group. It is a chiral molecule, meaning it exists in two stereoisomers.


Synthesis Analysis

Tert-butyl 2-methylaziridine-1-carboxylate is synthesized by reacting tert-butyl aziridine-1-carboxylate with a chiral auxiliary compound . The resulting mixture is separated into the two stereoisomers, ®- and (S)-tert-butyl 2-methylaziridine-1-carboxylate, using high-performance liquid chromatography (HPLC) . The stereochemistry of Tert-butyl 2-methylaziridine-1-carboxylate is confirmed through nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-methylaziridine-1-carboxylate is C8H15NO2 . The InChI code is 1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-methylaziridine-1-carboxylate has a molecular weight of 157.21 g/mol . It is a colorless liquid at room temperature and pressure. This molecule is soluble in water, ethanol, and chloroform but is insoluble in hexane.

Scientific Research Applications

  • Rhodium(I) Catalyzed Carbonylative Ring Expansion

    A theoretical study explored the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, revealing that the lack of reactivity in N-tert-butyl-2-methylaziridine is due to a lower stabilization through hyperconjugation, making the ring expansion unviable (Ardura, López, & Sordo, 2006).

  • Synthesis of Biologically Active Benzimidazole Compounds

    Tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized as an important intermediate for the creation of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Anticorrosive Behavior

    A study investigated the anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl, demonstrating significant inhibition efficiency and adsorption onto the metal surface (Praveen et al., 2021).

  • Synthesis and Reactivity in Organic Chemistry

    Various studies focus on the synthesis and reactivity of tert-butyl-based compounds in creating novel chemical structures and intermediates for further applications in organic synthesis and pharmaceuticals (Gumireddy et al., 2021; Ivanov, 2020; Mironovich & Shcherbinin, 2014).

  • Synthesis of α-Amino Acids

    The use of (S)-N-tert-butoxycarbonylaziridine-2-carboxylate derivatives for α-amino acid synthesis has been explored, showing moderate to good yields in protected α-amino acids (Baldwin et al., 1996).

  • Application in Synthesis of Chiral Auxiliaries

    The synthesis and applications of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been reported, demonstrating their utility in dipeptide synthesis and other transformations (Studer, Hintermann, & Seebach, 1995).

Safety And Hazards

Tert-butyl 2-methylaziridine-1-carboxylate is classified as a dangerous substance . The hazard statements include H315-H319-H225 . The precautionary statements include P501-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P337+P313-P305+P351+P338-P362+P364-P303+P361+P353-P332+P313-P403+P235 .

properties

IUPAC Name

tert-butyl 2-methylaziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIJOWSVJKBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449128
Record name Tert-butyl 2-methylaziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methylaziridine-1-carboxylate

CAS RN

129319-71-7
Record name Tert-butyl 2-methylaziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (R)-tert-butyl 1-hydroxypropan-2-ylcarbamate (756 mg, 4.31 mmol) and 4-methylbenzene-1-sulfonyl chloride (905 mg, 4.75 mmol) in ethyl ether (30 mL) was added powdered potassium hydroxide (968 mg, 17.26 mmol) and reaction was refluxed for 2 hr. The reaction mixture was poured into a separatory funnel that contained crushed ice and extracted with ether (2×20 mL). The organics were combined, dried with sodium sulfate, filtered, and concentrated. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.16 (d, J=5.43 Hz, 3H) 1.38 (s, 9H) 1.83 (d, J=3.73 Hz, 1H) 2.17 (d, J=5.76 Hz, 1H) 2.40 (qd, J=5.65, 3.73 Hz, 1H).
Quantity
756 mg
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
968 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PC Mbarushimana - 2018 - search.proquest.com
… The studied monomers include three tert-butylcarboxy-protected aziridine monomers, specifically tert-butyl aziridine-1-carboxylate, tert-butyl 2-methylaziridine-1-carboxylate, tertbutyl 2-…
Number of citations: 1 search.proquest.com
BH Rotstein - 2012 - search.proquest.com
While unprotected amino aldehydes are typically not isolable due to imine formation and consequent polymerization, stable unprotected aziridine aldehydes are useful and available …
Number of citations: 1 search.proquest.com
OE Okoromoba - 2016 - ir.library.louisville.edu
The utility of fluorine in medicinal and manufacturing chemistry is undisputed. Despite its usefulness, the incorporation of fluorine in organic molecules is not without challenges. …
Number of citations: 1 ir.library.louisville.edu
BH Rotstein, AK Yudin - Synthesis, 2012 - thieme-connect.com
Dimeric α-aziridine aldehydes have been used as the aldehyde component in Ugi and Passerini reactions. The highly reactive mixed anhydride intermediate is subject to nucleophilic …
Number of citations: 13 www.thieme-connect.com

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